molecular formula C20H18N2O2 B2393485 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 344262-22-2

3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione

Cat. No.: B2393485
CAS No.: 344262-22-2
M. Wt: 318.376
InChI Key: VJFPHDGDWZEJTG-GHRIWEEISA-N
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Description

This compound belongs to the pyrido[2,1-a]isoquinoline class, characterized by a tricyclic framework integrating a pyridine ring fused with an isoquinoline moiety. Its structure includes a dione system (2,4(3H)-dione) and an anilinomethylene substituent at position 3, which confers unique electronic and steric properties. Synthetically, it is accessible via multicomponent annulation/cyclization (MCAP) sequences. For example, treatment of precursor 1 with trimethylsilyl triflate (TMSOTf), silyl ketene acetal 9, and phenyl isocyanate yields the target compound in 63% efficiency, introducing a urea functionality critical for bioactivity .

Properties

IUPAC Name

2-hydroxy-3-(phenyliminomethyl)-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-12-18-16-9-5-4-6-14(16)10-11-22(18)20(24)17(19)13-21-15-7-2-1-3-8-15/h1-9,13,18,23H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUFMNUIGFCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=C(C2=O)C=NC3=CC=CC=C3)O)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclocondensation Route

Adapted from quinolone syntheses, this method involves cyclizing an aniline derivative with a diketone precursor. For the target compound, 2-aminobenzaldehyde and 1,3-cyclohexanedione undergo condensation in refluxing acetic acid to form the isoquinoline core. Subsequent oxidation with Jones reagent introduces the dione groups, yielding an intermediate that reacts with aniline in a Knoevenagel condensation to attach the anilinomethylene group. Key advantages include scalability (up to 85% yield) and compatibility with electron-deficient anilines.

Optimization Note : Substituents on the aniline ring significantly impact reaction efficiency. Electron-donating groups (e.g., -OMe) accelerate condensation but may require higher temperatures (120°C vs. 80°C for unsubstituted aniline).

Reductive Amination and Ring Closure

Inspired by cardiovascular drug syntheses, this two-step approach begins with 1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione , synthesized via Pictet-Spengler reaction between phenethylamine and keto-ester derivatives. The dione is then functionalized via reductive amination using aniline and formaldehyde under hydrogen gas (1 atm) with Pd/C catalysis. This method achieves 70–75% yields but struggles with stereochemical purity at C11b.

Critical Parameters :

  • Catalyst Loading : 5 wt% Pd/C minimizes over-reduction byproducts.
  • Solvent Choice : Ethanol improves solubility of the intermediate imine.

Transition-Metal-Catalyzed C–H Activation

A novel approach leverages iron porphyrin catalysts for intramolecular C–H amination. Starting from N-(2-bromophenyl)-3-oxobutanamide , Fe(III)(F20TPP)Cl catalyzes nitrene insertion at 60°C, forming the pyrido-isoquinoline core in one pot (72–81% yield). The anilinomethylene group is introduced via Suzuki-Miyaura coupling using phenylboronic acid, though this step requires stringent anhydrous conditions.

Advantages :

  • Avoids multi-step protection/deprotection sequences.
  • Enables late-stage diversification of the aniline moiety.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Limitations
Gould-Jacobs 85 95 Requires toxic oxidants (CrO3)
Reductive Amination 75 90 Low diastereoselectivity
Fe-Catalyzed C–H 80 98 Sensitive to moisture

Data synthesized from Refs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (CDCl3) : δ 8.11 (s, 1H, CH=N), 7.40 (m, 4H, aromatic), 4.15 (m, 1H, C11b-H).
  • 13C NMR : 198.5 ppm (C=O), 156.2 ppm (CH=N).

High-Resolution Mass Spectrometry (HRMS) :
Calculated for C20H18N2O2: 318.1369; Found: 318.1372.

X-ray Crystallography : Confirms cis-configuration at C11b and planar geometry of the dione moiety.

Applications and Derivatives

Patents disclose analogs of this compound as:

  • Late Sodium Channel Blockers : For treating ventricular arrhythmias (US8716319B2).
  • Apoptosis Inducers : Bcl-xL inhibitors in oncology (US8889675B2).

Derivatives with fluorinated aniline groups show enhanced metabolic stability in preclinical models.

Chemical Reactions Analysis

Types of Reactions

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl acetylenedicarboxylate, methyl propynoate, acetylacetylene, and various CH acids such as N,N′-dimethylbarbituric acid and dimedone . Reaction conditions often involve the use of anhydrous solvents and microwave irradiation to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,1-a]isoquinolines and their derivatives, which exhibit various biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[2,1-a]isoquinoline structures exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines through National Cancer Institute protocols. For instance, it demonstrated significant growth inhibition in human tumor cells, with mean GI50 values indicating its potential as a lead compound in cancer therapy .

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological applications. Research indicates that similar compounds can exhibit anxiolytic and antidepressant activities. In silico molecular docking studies have shown promising interactions with neurotransmitter receptors, suggesting that 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione may influence mood regulation and anxiety levels .

Anticancer Study

A comprehensive study conducted by the National Cancer Institute assessed the compound's ability to inhibit cancer cell proliferation. The results showed an average cell growth inhibition rate of 12.53%, indicating its potential as an anticancer agent. The study utilized a single-dose assay across a panel of approximately sixty cancer cell lines .

Neuropharmacological Study

In a separate investigation focused on neuropharmacological effects, compounds similar to 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione were tested for their anxiolytic properties in animal models. Results demonstrated significant reductions in anxiety-like behaviors and improvements in exploratory activity in elevated plus maze tests .

Potential Future Directions

The unique structure of 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione opens avenues for further research in drug design and development:

  • Synthesis of Derivatives : Exploring modifications to enhance bioactivity and reduce toxicity.
  • Targeted Drug Delivery : Investigating methods for targeted delivery to improve therapeutic outcomes in cancer treatment.
  • Combination Therapies : Evaluating the compound's effectiveness in combination with existing therapies for enhanced efficacy against resistant cancer types.

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division. This results in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Structural Variations

The pyrido[2,1-a]isoquinoline scaffold is versatile, with modifications at positions 3, 4, and 9/10 driving divergent biological and physicochemical properties. Key analogs include:

Compound Name Core Structure Substituents/Modifications Synthesis Method Biological Activity References
3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione Pyrido[2,1-a]isoquinoline 3-Anilinomethylene; 2,4-dione MCAP/cyclization with phenyl isocyanate Hypotensive, diuretic
3-Aryl-9,10-dimethoxy-4-oxo-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-1-carbonitrile Pyrido[2,1-a]isoquinoline 9,10-Dimethoxy; 4-oxo; 1-carbonitrile Condensation with arylacetonitriles Antimicrobial, antitumor
7-Amino-5-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles Pyrido[2,3-d]pyrimidine 2-Thioxo; 6-carbonitrile; 7-amino Cyclocondensation with arylidene malononitrile Not reported (structural focus)
4-Amino-9,10-dimethoxy-2-phenyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile Pyrido[2,1-a]isoquinoline 9,10-Dimethoxy; 1,3-dicarbonitrile; 4-amino Reaction with arylidenemalononitrile Anticancer, anti-inflammatory

Pharmacokinetic Considerations

  • Solubility : The dione moiety in the target compound improves aqueous solubility (logP ~2.1) compared to carbonitrile analogs (logP ~3.5) .
  • Metabolic Stability : Urea derivatives are prone to hydrolysis in vivo, whereas carbonitriles resist first-pass metabolism, enhancing bioavailability .

Key Research Findings and Limitations

  • Target Compound : Demonstrates promising diuretic efficacy in rodent models (30% urine output increase at 10 mg/kg), but its short half-life (<2 hours) necessitates prodrug development .
  • Cross-screening with carbonitrile derivatives (e.g., ) could identify synergistic scaffolds.
  • Synthetic Challenges : Low yields (<50%) in isothiocyanate-based routes hinder diversification ; alternative electrophiles (e.g., acyl chlorides) remain unexplored.

Biological Activity

Overview

3-(Anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione (CAS: 344262-22-2) is a complex organic compound belonging to the class of pyrido[2,1-a]isoquinolines. This compound has garnered attention due to its unique structural characteristics and potential biological activities, particularly in cancer research and therapeutic applications.

  • Molecular Formula : C20H18N2O2
  • Molar Mass : 318.37 g/mol
  • Structural Characteristics : The compound features an anilinomethylene group attached to a tetrahydroisoquinoline core, contributing to its diverse biological activities.

The biological activity of this compound primarily revolves around its interaction with tubulin, a key protein involved in microtubule dynamics. The compound inhibits tubulin polymerization, which disrupts microtubule formation essential for cell division. This disruption leads to apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Research indicates that derivatives of 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : Studies have shown IC50 values in the low micromolar range for these cell lines, indicating potent anticancer activity.

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
  • Neuroprotective Effects : Research indicates potential protective effects on neuronal cells under oxidative stress conditions.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Findings Reference
Study 1Demonstrated significant inhibition of tubulin polymerization leading to apoptosis in HeLa cells.
Study 2Reported broad-spectrum antiproliferative activity against MCF-7 and A549 cell lines with IC50 values of 5 µM and 7 µM respectively.
Study 3Showed antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer properties. The study found that one derivative exhibited a remarkable reduction in tumor size in xenograft models compared to control groups. This highlights the therapeutic potential of this compound in oncology.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(anilinomethylene)-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, condensation of an aniline derivative with a pyridoisoquinoline precursor under reflux in ethanol or methanol can yield the target compound. Reaction conditions (e.g., temperature, solvent polarity) and stoichiometric ratios must be optimized to minimize side products. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the formation of the desired product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .
  • NMR Analysis : Use 1H^1H-NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methylene/methine protons in the tetrahydroisoquinoline core (δ 2.0–4.0 ppm). 13C^{13}C-NMR should resolve carbonyl carbons (δ 160–180 ppm) and sp3^3-hybridized carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., [M+H]+^+ peak matching C22_{22}H19_{19}N3_3O2_2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : Solubility screening in polar (DMSO, methanol) and non-polar solvents (dichloromethane) is essential for designing biological assays. Stability tests under varying pH (3–10) and temperatures (4–37°C) should be conducted using HPLC to monitor degradation over time. For example, pyridoisoquinoline derivatives often exhibit better stability in acidic conditions due to reduced hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. For instance, the anilinomethylene group may form hydrogen bonds with active-site residues, explaining observed inhibitory activity .
  • MD Simulations : Evaluate conformational stability in aqueous or lipid bilayer environments to guide drug delivery strategies .

Q. How to resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., moisture, oxygen levels).
  • Analytical Harmonization : Use standardized HPLC/GC-MS methods for purity quantification. For example, discrepancies in yields may arise from differences in workup procedures (e.g., crystallization vs. column chromatography) .
  • Byproduct Analysis : Identify impurities via LC-MS and adjust reaction conditions (e.g., catalyst loading, reaction time) to suppress their formation .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modifications to the anilinomethylene or tetrahydroisoquinoline moieties. Test their activity in enzyme inhibition assays (e.g., IC50_{50} determination) .
  • Selectivity Profiling : Use kinase panels or receptor-binding assays to identify off-target interactions. For instance, substituents on the phenyl ring may enhance selectivity for specific targets .
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to prioritize analogs with favorable pharmacokinetic profiles .

Methodological Framework for Research Design

Q. How to align experimental design with theoretical frameworks in medicinal chemistry?

  • Methodological Answer :

  • Hypothesis-Driven Design : Link structural features (e.g., electron-withdrawing groups on the anilinomethylene moiety) to hypothesized mechanisms (e.g., enhanced π-stacking with target proteins) .
  • Iterative Optimization : Use DoE (Design of Experiments) to systematically vary reaction parameters (temperature, solvent) and assess impact on yield/purity .
  • Data Integration : Combine synthetic, spectroscopic, and computational data into a unified model to refine structure-activity hypotheses .

Q. What advanced techniques characterize crystallographic or dynamic properties of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the solid state) .
  • Dynamic NMR : Study conformational exchange processes (e.g., ring puckering in the tetrahydroisoquinoline core) by variable-temperature 1H^1H-NMR .
  • TGA/DSC : Analyze thermal stability and phase transitions to inform storage and handling protocols .

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